7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
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Overview
Description
7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a heterocyclic compound that features a benzopyran core with a tetrazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-4H-1-benzopyran-4-one with sodium azide and triethylamine in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, making them promising candidates for new antibiotics .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or coatings can improve their performance in various applications .
Mechanism of Action
The mechanism of action of 7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: shares similarities with other tetrazole-containing compounds, such as 7-methyl-2-(1H-tetrazol-5-yl)-4H-chromen-4-one and 7-methyl-2-(1H-tetrazol-5-yl)-4H-quinolin-4-one.
Uniqueness
What sets this compound apart is its specific combination of a benzopyran core with a tetrazole substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
33543-98-5 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
7-methyl-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C11H8N4O2/c1-6-2-3-7-8(16)5-10(17-9(7)4-6)11-12-14-15-13-11/h2-5H,1H3,(H,12,13,14,15) |
InChI Key |
SKMRAKVMLHQHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=NNN=N3 |
Origin of Product |
United States |
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